3-Amino-2-phenyl-4H-chromen-4-one

Genetic Toxicology Mutagenicity Screening Ames Test

Why choose 3-Amino-2-phenyl-4H-chromen-4-one (3-AF)? Its C-3 primary amine enables unique photophysical, genotoxic, and metal-coordination properties absent in 3-nitro, 3-hydroxy, or unsubstituted flavones. Use it as a fluorescent probe (LOD 0.10 µg/mL) without conjugation, an S9-dependent positive control in Ames tests, or a non-leaving ligand for platinum anticancer complexes. The amine allows amide coupling, sulfonamide, and reductive amination for kinase inhibitor libraries. Insist on the authentic 3-amino oxidation state—substitution with other 3-substituted flavones yields non-equivalent results in genetic toxicology, photophysics, and medicinal chemistry.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 6928-56-9
Cat. No. B1213915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-phenyl-4H-chromen-4-one
CAS6928-56-9
Synonyms3-aminoflavone
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N
InChIInChI=1S/C15H11NO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H,16H2
InChIKeyZMFXTDDPSAJSFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-phenyl-4H-chromen-4-one (3-Aminoflavone) Procurement Guide: Distinguishing Properties & Comparative Evidence


3-Amino-2-phenyl-4H-chromen-4-one (CAS 6928-56-9), commonly known as 3-aminoflavone (3-AF), is a synthetic flavonoid belonging to the chromen-4-one family. It is characterized by a primary amine substitution at the C-3 position of the flavone backbone [1]. Unlike natural polyhydroxyflavonoids, this compound features a unique combination of a 4-keto group, a 2,3-double bond, and a 3-amino group, which confer distinct photophysical, genotoxic, and metal-coordination properties that are fundamentally absent in its 3-nitro, 3-hydroxy, or unsubstituted flavone counterparts. These differences create specific, quantifiable advantages for researchers and industrial users seeking a fluorescent probe, a mutagenic model compound, or a non-leaving ligand for platinum- or ruthenium-based anticancer complexes.

Why 3-Amino-2-phenyl-4H-chromen-4-one Cannot Be Replaced by Other 3-Substituted Flavones


Generic substitution of 3-substituted flavones is scientifically invalid due to the divergent electronic and steric effects of the C-3 substituent. The 3-amino group introduces a nitrogen lone pair capable of distinct photophysical excited-state behaviors—unlike the hydroxyl group in flavonols, the amine does not facilitate Excited-State Intramolecular Proton Transfer (ESIPT) but enables an internal conversion process dependent on solvent polarity [2]. In terms of biological processing, the metabolic activation requirements and mutagenic potency of 3-aminoflavones are distinctly different from those of 3-nitroflavones and 3-chloroflavone, as demonstrated by direct head-to-head Ames test comparisons [1]. These mechanistic differences mean that substituting 3-aminoflavone with a 3-nitro- or 3-chloro-flavone will yield non-equivalent results in genetic toxicology, photophysics, or medicinal chemistry programs.

Quantitative Differentiation Evidence: 3-Amino-2-phenyl-4H-chromen-4-one vs. Closest Molecular Analogs


Genotoxic Mechanism Divergence: Metabolic Activation-Dependent Mutagenicity vs. Direct Nitroflavone Toxicity

In a direct head-to-head comparison of 42 synthetic flavones, 3-aminoflavones and 3-nitroflavones displayed a critical mechanistic divergence. The mutagenicity of 3-aminoflavones strictly required metabolic activation using an S9 mix, whereas this was not an absolute requirement for their 3-nitro counterparts. Furthermore, a quantitative comparison of specific derivatives revealed that the most mutagenic amino derivative (4'-methoxy-3,3'-diaminoflavone) achieved a potency of 6240 rev/nmol, significantly exceeding the range observed for nitro derivatives (e.g., 4'-chloro-6-methoxy-3-nitroflavone at 0.1 rev/nmole) [1]. This conditional genotoxicity is a defining feature for users selecting a model mutagen.

Genetic Toxicology Mutagenicity Screening Ames Test

Analytical Detectability: Fluorimetric LOD and LOQ Quantified Against Parent Flavone Backbone

Unsubstituted flavone is essentially non-fluorescent, whereas 3-aminoflavone exhibits analytically useful fluorescence. Quantitative fluorimetric characterization established a Limit of Detection (LOD) of 0.10 µg/mL and a Limit of Quantification (LOQ) of 0.33 µg/mL for 3-aminoflavone in methanol [1]. This detection capability is a direct consequence of the amino substitution at C-3, which, via its lone-pair electrons, creates a low-lying charge-transfer state absent in the hydrocarbon parent flavone. Optimal excitation and emission wavelengths were established at λ_ex = 362 nm and λ_em = 510 nm, allowing for implementation in standard laboratory fluorimeters.

Analytical Chemistry Fluorescence Spectroscopy Detection Limit

Metal Chelation Potential: Nitrogen-Directed Coordination vs. Oxygen-Linked Flavonol Complexes

Unlike naturally occurring flavonols that bind metals via the 3-hydroxyl and 4-keto oxygen atoms, 3-aminoflavone directs metal coordination through its primary amine nitrogen. This leads to the formation of unique cis- and trans-[Pt(AF)₂Cl₂] complexes. Comparative cytotoxicity screening in human cancer cell lines demonstrated that the trans-Pt(3-af)₂Cl₂ complex exhibited IC₅₀ values in the range of 4.6–16.3 µM against sensitive L1210 and EJ cells. Intriguingly, this activity was equipotent in cisplatin-resistant sublines (L1210R and EJcisR), whereas cisplatin itself showed a typical significant loss of potency [1]. This metal coordination through nitrogen changes the spectrum of anticancer activity compared to free 3-hydroxyflavone or flavonoids that do not form stable Pt complexes.

Bioinorganic Chemistry Anticancer Drug Design Platinum Complexes

Protein-Tyrosine Kinase Inhibition Profile: Amino Requirement for Enzymatic Activity

A systematic SAR study demonstrated that amino substitution is mandatory for protein-tyrosine kinase inhibition within the flavone series; none of the corresponding nitroflavones inhibited the enzymes. Specifically, aminoflavones 10a and 10m displayed IC₅₀ values of 8.7 µM and 7.8 µM against EGFR, and 28.8 µM and 38.4 µM against p60v-src [1]. A related compound, 10j, inhibited p56lck with an IC₅₀ of 18 µM. This represents a qualitative functional shift: the 3-nitroflavone precursors are completely inactive, whereas reduction to the 3-amino derivatives imparts measurable enzymatic inhibitory activity.

Medicinal Chemistry Kinase Inhibition EGFR/p56lck

Anti-Mutagenic Selectivity: Efficacy Against Nitrosoguanidine in Structure-Activity Context

Among 42 synthetic flavones, only three exhibited antimutagenic properties. The 2',3-diaminoflavone (closely related to the 3-aminoflavone scaffold) specifically inhibited the mutagenicity of 1-methyl-3'-nitro-1-nitrosoguanidine (MNNG). This selectivity contrasts sharply with 3-chloroflavone, which showed broad-spectrum antimutagenicity against BaP, 2-aminofluorene, 2-aminoanthracene, 4-nitroquinoline-1-oxide, and MNNG [1]. The narrow anti-mutagenic spectrum of the amino derivatives suggests a specific mechanism of interference restricted to direct-acting alkylating agents, which is a critical selection factor for investigators exploring chemoprevention mechanisms.

Antimutagenicity DNA Damage Chemoprevention

Synthetic Versatility: Divergent Reactivity of 3-Amino vs. 3-Hydroxy Scaffold in Derivatization

The 3-amino group undergoes unique chemical transformations that are inaccessible to the 3-hydroxyflavone (flavonol) scaffold. Nucleophilic displacement of 3-tosyloxy- or 3-mesyloxyflavones with ammonia or primary amines yields 3-aminoflavones. The resulting amino group can then be further functionalized via acylation, sulfonylation, or diazotization-cyclization cascades, enabling the construction of diverse compound libraries [1]. In contrast, the 3-hydroxyl of flavonols typically undergoes O-alkylation or O-glycosylation, resulting in a distinctly different chemical space. This synthetic divergence makes the aminoflavone core a privileged scaffold for medicinal chemistry diversification.

Synthetic Chemistry Flavonoid Derivatization Chemical Biology

High-Value Application Scenarios for 3-Amino-2-phenyl-4H-chromen-4-one Based on Quantitative Differentiation Evidence


Model Compound for Conditional Mutagenicity and S9-Dependent Metabolic Activation Studies

The strict requirement for metabolic activation to induce mutagenicity makes 3-aminoflavone an ideal positive control or mechanistic probe for hepatic S9-dependent genotoxicity assays. Its mutagenic potency can be quantified and benchmarked against direct-acting mutagens (e.g., sodium azide) or the structurally similar 3-nitroflavone series that exhibit S9-independent activity [1]. Environmental toxicology laboratories can use this compound to calibrate S9 mix activity or to investigate the role of aminoaromatic activation pathways.

Nitrogen-Donor Ligand for Next-Generation Platinum Anticancer Complexes

In bioinorganic medicinal chemistry, 3-aminoflavone serves as a non-leaving amine ligand in platinum(II) complexes designed to bypass cisplatin resistance. Quantitative evidence shows that the trans-Pt(3-af)₂Cl₂ complex retains nanomolar efficacy in cisplatin-resistant ovarian and bladder cancer cell lines where cisplatin potency drops over 10-fold [3]. Structurally, the amino group provides a hard nitrogen donor that stabilizes the metal center, a property not available from the oxygen-donor hydroxyl of the flavonol analog.

Intrinsic Fluorescent Probe for Analytical Detection and Biophysical Tracing Without External Labeling

The analytically useful fluorescence of 3-aminoflavone (λ_ex = 362 nm, λ_em = 510 nm; LOD = 0.10 µg/mL) enables its direct use as a fluorescent probe in HPLC detection, drug metabolism and pharmacokinetic (DMPK) studies, and cellular uptake assays without conjugation to an external fluorophore [2]. This contrasts with unsubstituted flavone, which requires structural modification or radiolabeling to achieve comparable detection sensitivity. Analytical chemists can leverage this intrinsic property for method development and bioanalytical quantification.

Scaffold for Structure-Activity Relationship (SAR) Expansion via Amine-Directed Derivatization

The primary amine at C-3 permits a wide range of nitrogen-centric functionalizations—including amide coupling, sulfonamide formation, and reductive amination—that are unavailable on the analogous C-3 hydroxyl or hydrogen-bearing flavones [5]. This enables medicinal chemists to construct structurally diverse compound libraries for kinase inhibitor development (EGFR, p56lck, p60v-src) where biochemical activity is exclusively observed in the amino oxidation state, with representative IC₅₀ values in the low micromolar range [4].

Quote Request

Request a Quote for 3-Amino-2-phenyl-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.